molecular formula C11H17NO4 B6195834 1-{[(tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid CAS No. 2703779-36-4

1-{[(tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid

Cat. No.: B6195834
CAS No.: 2703779-36-4
M. Wt: 227.3
InChI Key:
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Description

1-{[(tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid is a chemical compound with a variety of potential applications in the field of organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound includes a spiro[2.2]pentane moiety, which is a type of cycloalkane with two rings of two and five carbons sharing a single carbon . The compound also contains a carbonyl group, an amino group, and a carboxylic acid group .

Mechanism of Action

The mechanism of action of this compound is not well-documented, likely because it is a relatively obscure compound with limited study .

Safety and Hazards

As with any chemical compound, handling 1-{[(tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid requires appropriate safety precautions. The compound may cause skin and eye irritation . Therefore, protective gloves, eye protection, and face protection should be worn when handling the compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-{[(tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid can be achieved through a multi-step process involving the protection of an amine group, spirocyclization, and deprotection.", "Starting Materials": [ "2-aminopentanoic acid", "tert-butyl chloroformate", "triethylamine", "1,3-propanedithiol", "dichloromethane", "diisopropylethylamine", "acetic anhydride", "sodium bicarbonate", "water", "ethyl acetate", "sodium hydroxide", "methanol", "hydrochloric acid", "sodium chloride" ], "Reaction": [ "Protection of amine group: 2-aminopentanoic acid is reacted with tert-butyl chloroformate and triethylamine in dichloromethane to form the tert-butoxycarbonyl (Boc) protected amine.", "Spirocyclization: The Boc-protected amine is reacted with 1,3-propanedithiol in the presence of diisopropylethylamine in acetic anhydride to form the spiro[2.2]pentane ring.", "Deprotection: The Boc group is removed by treatment with sodium bicarbonate in water and ethyl acetate. The resulting carboxylic acid is then deprotected by treatment with sodium hydroxide in methanol and hydrochloric acid to yield the final product, 1-{[(tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid. The product is purified by recrystallization from water and sodium chloride." ] }

CAS No.

2703779-36-4

Molecular Formula

C11H17NO4

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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